molecular formula C11H23N3O B1460400 1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1018527-29-1

1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B1460400
CAS No.: 1018527-29-1
M. Wt: 213.32 g/mol
InChI Key: YQDAOXGHUBVCCL-UHFFFAOYSA-N
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Description

“1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one” is a chemical compound with the IUPAC name 2-(4-acetyl-1-piperazinyl)ethanamine . It has a molecular weight of 171.24 . It is an oil in its physical form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H17N3O/c1-8(12)11-6-4-10(3-2-9)5-7-11/h2-7,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 171.24 . It is stored at a temperature of 4 degrees Celsius . The compound is an oil in its physical form .

Scientific Research Applications

Synthesis and Medicinal Chemistry

1-[4-(2-Aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one and its derivatives have been explored in various synthetic and medicinal chemistry contexts. For instance, the synthesis of complex molecules for pharmaceutical applications often involves piperazine derivatives due to their versatility and functionality. One study detailed the selection of an enantioselective process for the preparation of a potent CGRP receptor inhibitor, highlighting the importance of piperazine-based compounds in drug synthesis (Cann et al., 2012). Similarly, the development of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent bacterial biofilm and MurB inhibitors, showcasing the compound's role in addressing antimicrobial resistance (Mekky & Sanad, 2020).

Antimicrobial and Antifungal Activities

Piperazine derivatives have been synthesized and evaluated for their in vitro antimicrobial and cytotoxic activities. For example, novel 1,4-disubstituted piperazine derivatives were tested against various bacterial strains and cell lines, showing significant antibacterial and antifungal activities, which are critical in the search for new therapeutic agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Neuroprotective and Antidepressant Effects

The potential neuroprotective effects of piperazine derivatives have also been investigated. Dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester was studied for its multi-target therapeutic approach as a treatment for Alzheimer's disease, suggesting the versatility of piperazine compounds in neurology (Lecanu et al., 2010).

Anti-Cancer Applications

Moreover, the broad-spectrum anti-cancer activity of O-arylated diazeniumdiolates, including piperazine derivatives, has been noted for its promising in vivo activity in various cancer models, indicating the potential of these compounds in cancer therapy (Keefer, 2010).

Antibacterial Activities

Further studies on the synthesis of novel 1,4-disubstituted piperazines evaluated their antibacterial activities, reinforcing the importance of piperazine scaffolds in the development of new antimicrobial agents capable of combating resistant bacterial strains (Shroff et al., 2022).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, and H332 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, and is harmful if inhaled .

Properties

IUPAC Name

1-[4-(2-aminoethyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-11(2,3)10(15)14-8-6-13(5-4-12)7-9-14/h4-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDAOXGHUBVCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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